1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNNHHMDCZCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidine ring. One common synthetic route involves the reaction of 4-methylthiazole with piperidine-4-carboxylic acid under specific conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-derived reactions, often serving as a handle for further derivatization:
Example:
In a synthesis analogous to CAS 216955-61-2 ( ), the carboxylic acid reacts with amines (e.g., 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one) under carbodiimide activation to yield bioactive amides.
Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring undergoes alkylation and acylation:
Example:
In related compounds (), sulfonylation of the piperidine nitrogen with 4-methyl-1,3-thiazol-5-sulfonyl chloride produces sulfonamide derivatives with enhanced antitumor activity.
Thiazole Ring Modifications
The 4-methylthiazole moiety exhibits electrophilic substitution and coordination chemistry:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Halogenation | NBS or Cl₂/FeCl₃ () | Halogenated thiazoles | Modifies electronic properties for SAR studies. |
| Metal Complexation | Transition metal salts () | Coordination complexes | Explored for catalytic or antimicrobial applications. |
Example:
Structural analogs () undergo bromination at the thiazole C5 position under radical conditions, altering bioactivity profiles.
Tandem Reactivity
Combined functional group interactions enable complex transformations:
-
Cyclocondensation : Reaction with hydrazines forms pyrazole-fused systems ( ).
Example: β-enamino diketones derived from piperidine-4-carboxylic acid react with phenylhydrazines to yield pyrazole hybrids ( ). -
Cross-Coupling : Suzuki-Miyaura coupling at the thiazole C2 position (if halogenated) enables biaryl synthesis ().
Physicochemical Stability
-
pH Sensitivity : Carboxylic acid protonation (pKa ~4.5) affects solubility and reactivity in aqueous media ( ).
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with these analogs:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid exhibit antimicrobial properties. The thiazole ring contributes to the biological activity by enhancing interaction with microbial enzymes. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .
Neurological Applications
The piperidine structure is known for its role in neuropharmacology. Compounds containing piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin and dopamine pathways, warranting further investigation into its psychotropic effects .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Research has focused on developing derivatives of this compound to enhance its pharmacological profiles. For example, modifications to the thiazole ring or piperidine nitrogen can lead to increased efficacy or reduced side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors in animal models, indicating potential for anxiety treatment. |
| Study C | Synthesis Optimization | Improved synthetic routes resulted in higher yields and reduced reaction times for producing the compound. |
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid vary in substituents on the thiazole/oxazole rings, heteroatom composition, and substitution patterns on the piperidine core. Below is a detailed comparison:
Structural Analogues and Physicochemical Properties
Biological Activity
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a thiazole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 226.3 g/mol |
| CAS Number | 953720-57-5 |
| IUPAC Name | This compound |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammation and pain modulation.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-(4-Methyl-1,3-thiazol-2-yl)piperidine derivative | 4.69 - 22.9 | Antibacterial |
| Other Piperidine Derivatives | 3.125 - 100 | Antifungal |
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound showed promising activity against several bacterial strains, supporting its potential use in pharmaceutical applications.
Study on Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of thiazole-containing compounds. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting a mechanism that warrants further exploration for therapeutic use.
Toxicity and Safety Profile
Currently, detailed toxicity data specific to this compound is limited. However, safety assessments are critical for any therapeutic application. Preliminary safety profiles suggest low toxicity; however, comprehensive toxicological studies are necessary to establish safety for clinical use.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a two-step protocol involves:
- Step 1 : Palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 h) to form intermediates.
- Step 2 : Hydrolysis using hydrochloric acid (93–96°C, 17 h) to yield the carboxylic acid derivative .
- Key Data :
| Step | Catalyst/Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, tert-butyl XPhos | tert-butyl alcohol | 40–100°C | Not reported |
| 2 | HCl (aq.) | Water | 93–96°C | Not reported |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For related piperidine-thiazole derivatives, NMR peaks for the thiazole methyl group appear at δ ~2.5 ppm, while the piperidine protons resonate between δ 1.5–3.5 ppm. Carboxylic acid protons are typically absent due to exchange broadening but confirmed via NMR (~170 ppm for COOH) .
Advanced Research Questions
Q. What strategies improve yield in palladium-catalyzed steps during synthesis?
- Methodological Answer : Optimizing ligand-catalyst systems (e.g., tert-butyl XPhos with Pd(OAc)₂) enhances coupling efficiency. Reaction atmosphere (inert gas), temperature gradients (ramping from 40°C to 100°C), and cesium carbonate as a base improve intermediate stability . Pre-purification of intermediates via column chromatography reduces side reactions in subsequent steps .
Q. How can impurities in the final product be identified and resolved?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) identifies common impurities such as unreacted intermediates or dehalogenated byproducts. For example, a related compound showed a specified impurity threshold of <0.1% via HPLC analysis . Recrystallization in acetonitrile/water mixtures (1:3 v/v) effectively removes polar impurities .
Q. What are the key physicochemical properties influencing this compound’s reactivity?
- Methodological Answer :
- logP : Calculated logP ~0.28 indicates moderate hydrophobicity, influencing solubility in organic solvents like tert-butyl alcohol .
- Melting Point : Observed melting points for analogs range from 151–190°C, suggesting thermal stability during synthesis .
- Acid-Base Behavior : The carboxylic acid group (pKa ~4.5) allows pH-dependent solubility, critical for purification via acid-base extraction .
Data Contradictions and Resolution
- Contradiction : reports multi-step syntheses but lacks explicit yield data, while provides detailed physicochemical properties without synthetic context.
- Resolution : Cross-referencing reaction conditions (e.g., palladium catalysts in and ) with purity benchmarks (e.g., ≥95% in ) suggests that yield optimization requires balancing catalyst loading and purification protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
